Bromoacetylcholine Bromide Irreversibly Inactivates Nicotinic Receptors with High Potency (IC50 ~0.3 μM) in Adrenal Chromaffin Cells
In a direct comparative study of nAChR modulation in bovine adrenal chromaffin cells, bromoacetylcholine (brACh) under acetylating conditions reduced catecholamine release with an IC50 of approximately 0.3 μM [1]. This effect was slowly reversible, a key differentiator from rapid, fully reversible agonists. For context, in the same study, the agonist cytisine exhibited an EC50 of approximately 46 μM for stimulating the receptor, indicating that brACh is over 150-fold more potent as an inactivator than cytisine is as an activator [1]. This high potency and irreversible action are essential for applications requiring sustained, covalent modification of the receptor pool.
| Evidence Dimension | Potency for inhibiting or activating receptor-mediated secretion |
|---|---|
| Target Compound Data | IC50 ≈ 0.3 μM (inactivation of catecholamine release) |
| Comparator Or Baseline | Cytisine: EC50 ≈ 46 μM (activation of secretion) |
| Quantified Difference | brACh is >150-fold more potent as an inactivator than cytisine is as an activator. |
| Conditions | Bovine adrenal chromaffin cells; acetylating conditions for brACh; agonist activity for cytisine. |
Why This Matters
This demonstrates that bromoacetylcholine bromide is a high-potency, irreversible tool for receptor inactivation, not a low-potency reversible activator, which is critical for experimental designs requiring sustained, covalent blockade.
- [1] Wenger, B. W., Bryant, D. L., & Boyd, R. T. (1997). Evidence for spare nicotinic acetylcholine receptors and a beta 4 subunit in bovine adrenal chromaffin cells: studies using bromoacetylcholine, epibatidine, cytisine and mAb35. Journal of Pharmacology and Experimental Therapeutics, 281(2), 905-913. View Source
